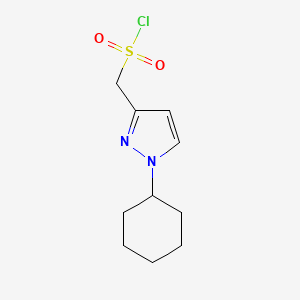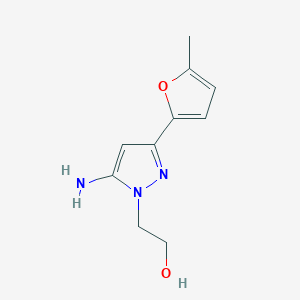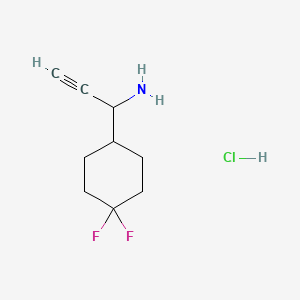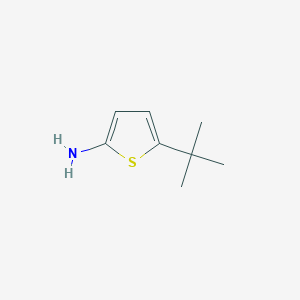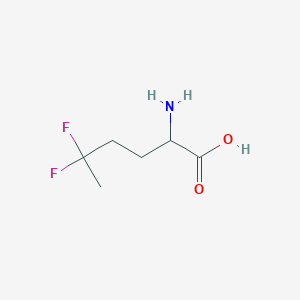
2-Amino-5,5-difluorohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5,5-difluorohexanoic acid is a fluorinated amino acid derivative Fluorinated amino acids are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5,5-difluorohexanoic acid typically involves the introduction of fluorine atoms into the hexanoic acid backbone. One common method is the fluorination of 2-aminohexanoic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign fluorinating agents is also a focus in industrial settings to minimize hazardous waste.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-5,5-difluorohexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amino or thiol derivatives.
Applications De Recherche Scientifique
2-Amino-5,5-difluorohexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated peptides and proteins.
Biology: Studied for its role in enzyme inhibition and protein-protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its enhanced stability and activity.
Industry: Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Amino-5,5-difluorohexanoic acid involves its interaction with biological targets such as enzymes and receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to inhibition of enzyme activity or modulation of receptor function, impacting various biochemical pathways.
Comparaison Avec Des Composés Similaires
- 2-Amino-5,5,5-trifluoropentanoic acid
- 2-Amino-4,4-difluorobutanoic acid
- 2-Amino-3,3-difluoropropanoic acid
Comparison: 2-Amino-5,5-difluorohexanoic acid is unique due to its specific fluorination pattern and chain length. Compared to its analogs, it may exhibit different biological activities and stability profiles. The presence of two fluorine atoms at the 5-position can significantly alter its chemical reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H11F2NO2 |
|---|---|
Poids moléculaire |
167.15 g/mol |
Nom IUPAC |
2-amino-5,5-difluorohexanoic acid |
InChI |
InChI=1S/C6H11F2NO2/c1-6(7,8)3-2-4(9)5(10)11/h4H,2-3,9H2,1H3,(H,10,11) |
Clé InChI |
SWIBLJLNQYWHHA-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(C(=O)O)N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


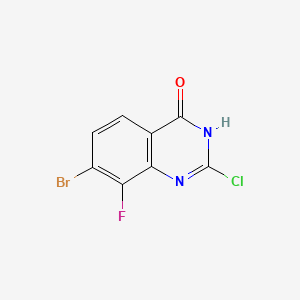
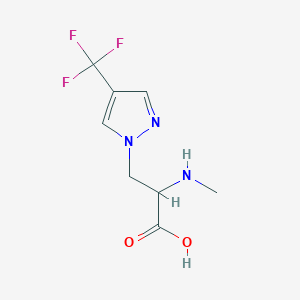
![5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B13635080.png)
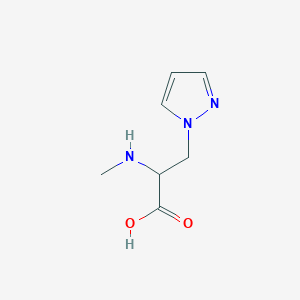
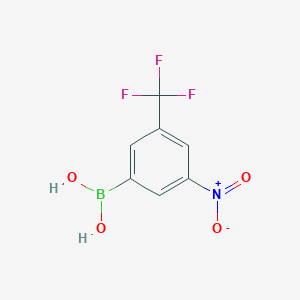
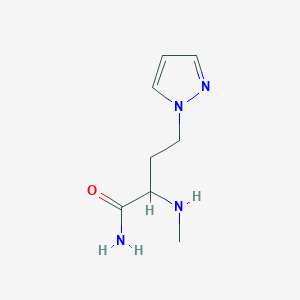

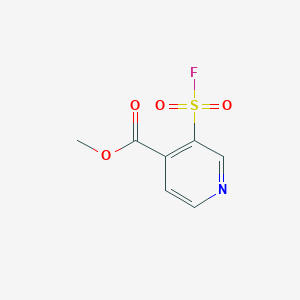

![tert-butyl 7-(1H-1,2,3,4-tetrazol-1-yl)-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B13635124.png)
